molecular formula C11H13BrN2O2 B8732057 Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

Cat. No.: B8732057
M. Wt: 285.14 g/mol
InChI Key: GLSYARFJOAOUKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is an organic compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a hydrazono moiety, which is further linked to an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate can be synthesized through the reaction of ethyl pyruvate with 4-bromophenylhydrazine . The reaction typically involves the use of polyphosphoric acid as a catalyst and is carried out at elevated temperatures (around 80-100°C) for a duration of approximately 1-3 hours . The reaction mixture is then cooled, and the product is isolated through filtration and drying.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-chlorophenyl)hydrazono)propanoate
  • Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
  • Ethyl 2-(2-(4-methylphenyl)hydrazono)propanoate

Uniqueness

Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom’s larger size and higher electronegativity can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3

InChI Key

GLSYARFJOAOUKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromophenylhydrazine hydrochloride (15 g), ethyl pyruvate (11 ml) and acetic acid (1 ml) were dissolved in ethanol and heated to reflux for 2 hours, then cooled to room temperature, resulting in precipitation of a yellow solid, which was filtered off and dried in vacuo to give the ethyl pyruvate 4-bromophenylhydrazone (16.3 g, 71%), mp 153-154°; NMR δ (CD3SOCD3) 1.23 (t, 3H), 2.03 (s, 3H), 4.18 (q, 2H), 7.19 (d, 2H), 7.40 (d, 2H), 9.88 (brs, 1H); M/z (−) 285 (M+), 283, 171, 169, 113.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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